molecular formula C20H18N2O5S B2948974 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate CAS No. 877635-48-8

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate

Cat. No.: B2948974
CAS No.: 877635-48-8
M. Wt: 398.43
InChI Key: RCDXRUFVWLUGMG-UHFFFAOYSA-N
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Description

The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate is a complex organic molecule that features a pyrimidine ring, a pyran ring, and a benzoate ester

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-12-7-13(2)22-20(21-12)28-11-16-9-17(23)18(10-26-16)27-19(24)14-5-4-6-15(8-14)25-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDXRUFVWLUGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols as the nucleophile.

    Construction of the Pyran Ring: This step involves cyclization reactions, which can be facilitated by acid or base catalysis.

    Esterification: The final step involves the esterification of the pyran ring with 3-methoxybenzoic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Ester Hydrolysis

The 3-methoxybenzoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or generating active metabolites.

Reaction Type Conditions/Reagents Products References
Acidic HydrolysisHCl (aq), reflux3-Methoxybenzoic acid + Pyran-pyrimidine alcohol
Basic HydrolysisNaOH (aq), heatSodium 3-methoxybenzoate + Pyran-pyrimidine alcohol

Mechanistic Insight :

  • The ester carbonyl undergoes nucleophilic attack by water (acidic) or hydroxide (basic), leading to cleavage of the ester bond.

  • The reaction is influenced by steric hindrance from the pyrimidine and pyran substituents, requiring elevated temperatures for completion.

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) bridge between the pyran and pyrimidine moieties is susceptible to nucleophilic substitution, enabling structural diversification.

Reaction Type Conditions/Reagents Products References
Thiol-Disulfide ExchangeThiols (e.g., glutathione), pH 7–9Disulfide-linked derivatives
AlkylationAlkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMFAlkylated sulfanyl derivatives

Key Findings :

  • The sulfur atom’s nucleophilicity allows substitution with thiols or alkyl halides, generating analogs with altered lipophilicity or stability .

  • Reactions are typically performed in polar aprotic solvents (e.g., DMF) to enhance reagent solubility.

Pyran Ring Oxidation

The 4-oxo group on the pyran ring can undergo further oxidation or reduction, depending on reaction conditions.

Reaction Type Conditions/Reagents Products References
OxidationKMnO<sub>4</sub>, acidic medium4-Oxo-6-sulfanylmethylpyran-3-carboxylic acid derivatives
ReductionNaBH<sub>4</sub>, ethanol4-Hydroxy-pyran derivatives

Structural Implications :

  • Oxidation of the pyran ring enhances hydrogen-bonding capacity, potentially improving target binding in biological systems.

  • Reduction generates a hydroxyl group, enabling further functionalization (e.g., glycosylation) .

Microwave-Assisted Functionalization

Microwave irradiation accelerates reactions involving cyclization or coupling, as observed in structurally related pyran-pyrimidine hybrids.

Reaction Type Conditions/Reagents Products References
CyclocondensationHydrazine hydrate, microwavePyrazoline-fused derivatives

Research Context :

  • Microwave synthesis reduces reaction times from hours to minutes, improving yields of cyclized products .

  • This method is particularly effective for introducing heterocyclic moieties (e.g., pyrazoline) into the pyran scaffold .

Electrochemical Reduction of Nitro Groups

In analogs containing nitro substituents (e.g., 4-nitrobenzoate derivatives), electrochemical reduction generates reactive intermediates.

Reaction Type Conditions/Reagents Products References
Electrochemical ReductionCyclic voltammetry, pH 7 bufferAmino or hydroxylamine derivatives

Biological Relevance :

  • Reduction of nitro groups is critical for prodrug activation, as seen in antitubercular agents like pretomanid .

  • Electrochemical studies provide insights into redox behavior, aiding in the design of bioactivated derivatives .

Sulfamoyl Group Interactions (Analog-Specific)

In related compounds with sulfamoyl substituents (e.g., 4-(dimethylsulfamoyl)benzoate), hydrolysis generates sulfonic acids.

Reaction Type Conditions/Reagents Products References
Sulfamoyl HydrolysisH<sub>2</sub>SO<sub>4</sub>, heat3-Methoxybenzoic acid + Dimethylamine-SO<sub>3</sub>H

Application Note :

  • Sulfamoyl hydrolysis is utilized to modulate compound polarity or release bioactive sulfonic acids .

Scientific Research Applications

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate: has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical transformations.

    Material Science: Its unique structure may impart desirable properties to materials, such as enhanced stability or specific reactivity, making it useful in the development of advanced materials.

Mechanism of Action

The mechanism by which 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and pyrimidine groups could play a crucial role in these interactions, potentially forming hydrogen bonds or participating in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol

Uniqueness

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate: is unique due to its combination of a pyrimidine ring, a pyran ring, and a benzoate ester. This structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C19H20N2O5S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_5\text{S}

This structure includes a pyrimidine moiety, a pyran ring, and a methoxybenzoate group, which are significant in determining its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The following table summarizes the antimicrobial activity observed in different studies:

Pathogen Activity MIC (µg/mL) Reference
Staphylococcus aureusModerate to high activity50 - 200
Escherichia coliModerate activity100 - 400
Pseudomonas aeruginosaLow activity>400
Candida albicansSignificant antifungal effect200 - 300

The compound has demonstrated varying degrees of efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

The proposed mechanisms by which this compound exerts its antimicrobial effects include:

  • Cell Membrane Disruption : The compound may interact with the lipid bilayer of microbial cells, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : It potentially inhibits key enzymes involved in microbial metabolism and replication.
  • Biofilm Disruption : There is evidence suggesting that it can disrupt biofilms formed by bacteria, enhancing susceptibility to other antimicrobial agents.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as ampicillin, suggesting its potential as an alternative antimicrobial agent in clinical settings .

Synergistic Effects

Another investigation explored the synergistic effects of combining this compound with other antimicrobial agents. The results showed enhanced antibacterial activity when used in combination with eugenol and salicylic acid, indicating that it may serve as an effective component in multi-agent formulations .

Q & A

Q. How to assess ecological risks when this compound enters aquatic systems?

  • Follow OECD guidelines for acute/chronic toxicity testing in Daphnia magna and Danio rerio.
  • Model bioaccumulation potential using partition coefficients (e.g., BCF > 1000 indicates high risk) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) and meta-analyses of published datasets.
  • Experimental Design : Use split-plot designs (e.g., randomized blocks with temporal subplots) to manage multivariate factors like solvent polarity or temperature gradients .

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